3-(4-Fluorophenyl)thiophene
CAS No.: 119492-73-8
Cat. No.: VC21335892
Molecular Formula: C10H7FS
Molecular Weight: 178.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 119492-73-8 |
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Molecular Formula | C10H7FS |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 3-(4-fluorophenyl)thiophene |
Standard InChI | InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |
Standard InChI Key | WUOUBJDINSHIPE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC=C2)F |
Canonical SMILES | C1=CC(=CC=C1C2=CSC=C2)F |
Chemical Identity and Structure
Basic Information
3-(4-Fluorophenyl)thiophene is a heterocyclic aromatic compound with the molecular formula C10H7FS and a molecular weight of 178.23 g/mol . The compound features a thiophene ring with a 4-fluorophenyl group attached at the 3-position, creating a molecule with unique electronic and structural properties.
The chemical structure consists of a five-membered thiophene ring containing a sulfur atom, connected to a benzene ring that has a fluorine atom at the para position. This arrangement creates interesting electronic distributions throughout the molecule, contributing to its potential applications in various fields.
Identification Parameters
The compound is registered in various chemical databases with specific identifiers that facilitate its recognition and classification in scientific literature and commercial catalogs. Table 1 summarizes the key identification parameters for 3-(4-Fluorophenyl)thiophene.
Table 1: Identification Parameters of 3-(4-Fluorophenyl)thiophene
Identifier Type | Value |
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PubChem CID | 7176329 |
CAS Registry Number | 119492-73-8 |
IUPAC Name | 3-(4-fluorophenyl)thiophene |
InChI | InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H |
InChIKey | WUOUBJDINSHIPE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CSC=C2)F |
UNII | 4VQ4Q52LMX |
DSSTox Substance ID | DTXSID70428358 |
Physical and Chemical Properties
Physicochemical Characteristics
Understanding the physicochemical properties of 3-(4-Fluorophenyl)thiophene is essential for predicting its behavior in various applications and reaction systems. Table 2 presents the key physicochemical properties of this compound.
Table 2: Physicochemical Properties of 3-(4-Fluorophenyl)thiophene
Property | Value |
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Molecular Weight | 178.23 g/mol |
Exact Mass | 178.02524956 Da |
XLogP3-AA | 3.3 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 1 |
The XLogP3-AA value of 3.3 indicates moderate lipophilicity, suggesting good membrane permeability and potential relevance for pharmaceutical applications . The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (likely the fluorine atom and the sulfur atom) influence the compound's interaction with solvents and biological systems.
Structural Features
The thiophene ring in 3-(4-Fluorophenyl)thiophene is an electron-rich aromatic system, while the 4-fluorophenyl substituent introduces electronic effects due to the electronegativity of the fluorine atom. The single rotatable bond between the thiophene and phenyl rings allows for conformational flexibility, which may affect crystal packing, solubility, and reactivity.
The presence of fluorine in the molecule imparts several unique properties that distinguish it from its non-fluorinated analogs:
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Enhanced metabolic stability in biological systems
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Altered electronic distribution affecting reactivity patterns
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Potential for stronger intermolecular interactions through C-F···H bonds
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Modified lipophilicity compared to the non-fluorinated analog
These structural features collectively contribute to the compound's behavior in chemical reactions and its suitability for specific applications.
Synthesis Methods
Related Synthesis Method
A patent describing the synthesis of the isomeric compound 2-(4-fluorophenyl)thiophene provides insights into a potential synthetic route that could be adapted for 3-(4-Fluorophenyl)thiophene . The method involves:
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Preparation of 4-fluorophenylboronic acid from 4-fluorophenylmagnesium bromide and boric acid ester
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Palladium-catalyzed coupling of the 4-fluorophenylboronic acid with a bromothiophene derivative
For synthesizing 3-(4-Fluorophenyl)thiophene, 3-bromothiophene would be used instead of 2-bromothiophene in the second step. The reaction conditions described in the patent include:
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Temperature range: 50-80°C
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Molar ratio of 4-fluorophenylboronic acid to bromothiophene: 1:1.0-1:1.5
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Catalyst loading: 0.5-10 mol% relative to the boronic acid
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Base: Inorganic alkali in aqueous solution
This method reportedly achieves high yields (>85%) and excellent purity (>99%) for the related 2-(4-fluorophenyl)thiophene compound .
Analytical Characterization
Spectroscopic Analysis
Comprehensive analytical characterization of 3-(4-Fluorophenyl)thiophene typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy - for structural confirmation
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Infrared (IR) spectroscopy - to identify functional groups
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Mass Spectrometry (MS) - for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy - to study electronic transitions
Reference Standards
For precise analytical work, isotopically labeled standards such as 3-(4-Fluorophenyl)thiophene-d4 are available . This deuterated analog has four deuterium atoms replacing hydrogens on the fluorophenyl ring. It has a molecular formula of C10H3D4FS and a molecular weight of 182.25 g/mol . Such standards are valuable for:
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Quantitative analysis using mass spectrometry
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Internal standardization in NMR experiments
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Metabolism and pharmacokinetic studies
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Method development and validation in analytical chemistry
Applications and Research Directions
Conductive Polymers
One of the most significant applications of 3-(4-Fluorophenyl)thiophene appears to be in the development of conductive polymers. The electrochemical polymerization and characterization of poly(3-(4-fluorophenyl)thiophene) have been studied, particularly in ionic liquid environments .
These polymeric materials potentially exhibit:
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Electrical conductivity
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Electrochromic properties (color change with applied voltage)
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Redox activity
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Unique optical properties
The fluorine substituent can modify the electronic properties of the resulting polymer compared to non-fluorinated analogs, potentially enhancing stability against oxidative degradation and altering the band gap.
Materials Science Applications
Based on the structural features of 3-(4-Fluorophenyl)thiophene, several potential applications in materials science can be inferred:
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Organic semiconductors for electronic devices
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Components in organic light-emitting diodes (OLEDs)
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Active layers in organic photovoltaics
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Sensors for chemical or biological analytes
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Functional materials with tunable optical properties
The combination of the electron-rich thiophene and the electronically modified fluorophenyl group creates a system with potentially interesting charge transport properties.
Related Compounds
Structural Analogs
Several structural analogs of 3-(4-Fluorophenyl)thiophene exist, including:
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2-(4-Fluorophenyl)thiophene - an isomer with the 4-fluorophenyl group at position 2 of the thiophene ring
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3-(4-Fluorophenyl)thiophene-d4 - a deuterated analog with four deuterium atoms on the phenyl ring
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Poly(3-(4-fluorophenyl)thiophene) - a polymeric derivative formed through electrochemical polymerization
These related compounds form a family of materials with varying properties and applications, from analytical standards to functional polymers.
Comparison with 2-(4-Fluorophenyl)thiophene
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Electronic properties - due to different conjugation patterns
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Crystal packing and solid-state properties
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Reactivity in chemical transformations
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Behavior during polymerization
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Performance in device applications
The fact that a patent exists specifically for the synthesis of 2-(4-fluorophenyl)thiophene suggests that the positional isomerism between these compounds has meaningful practical implications .
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